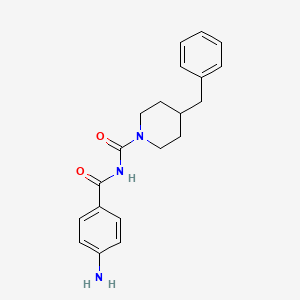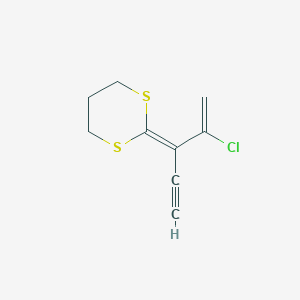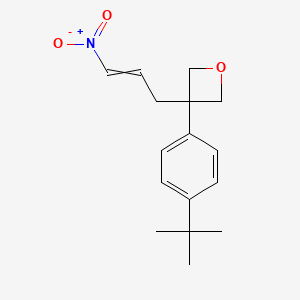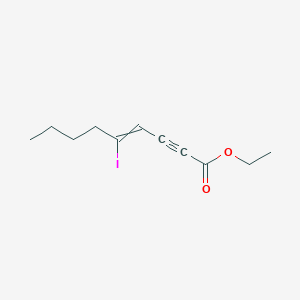![molecular formula C22H28O2Si B14189702 1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol CAS No. 917890-50-7](/img/structure/B14189702.png)
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a hexa-3,5-dien-2-ol backbone. The TBDPS group is commonly used in organic synthesis to protect hydroxyl groups due to its stability under acidic conditions and resistance to nucleophilic species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol typically involves the protection of the hydroxyl group in hexa-3,5-dien-2-ol using tert-butylchlorodiphenylsilane. The reaction is carried out in the presence of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP or imidazole . The reaction conditions are mild, and the protecting group is introduced via the latent nucleophilicity of the hydroxyl group and the electrophilic nature of the tert-butylchlorodiphenylsilane .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The TBDPS group can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Fluoride sources such as TBAF (Tetra-n-butylammonium fluoride) can be used to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is valuable in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol primarily involves the protection of hydroxyl groups. The TBDPS group increases the steric bulk around the hydroxyl group, making it less reactive to nucleophiles and acids . This allows for selective reactions to occur at other functional groups in the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but less bulky than TBDPS.
Triisopropylsilyl (TIPS): A silyl protecting group with similar stability to TBDPS but more resistant to fluoride sources.
Trimethylsilyl (TMS): A smaller silyl protecting group that is easily removed under mild acidic conditions.
Uniqueness
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol is unique due to the increased steric bulk provided by the TBDPS group, which offers enhanced stability towards acidic hydrolysis and nucleophilic species compared to other silyl protecting groups . This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required.
Propriétés
Numéro CAS |
917890-50-7 |
|---|---|
Formule moléculaire |
C22H28O2Si |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
1-[tert-butyl(diphenyl)silyl]oxyhexa-3,5-dien-2-ol |
InChI |
InChI=1S/C22H28O2Si/c1-5-6-13-19(23)18-24-25(22(2,3)4,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h5-17,19,23H,1,18H2,2-4H3 |
Clé InChI |
ZUSNIULUCADREG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C=CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine](/img/structure/B14189623.png)

![3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14189630.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)


![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)

![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)

![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)

